![molecular formula C8H11BrO2 B14479853 1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo- CAS No. 70156-98-8](/img/structure/B14479853.png)
1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,4-dioxaspiro[4.5]dec-6-ene is a spiro compound characterized by a unique bicyclic structure where two rings share a single common atom. This compound has the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol Spiro compounds like 6-bromo-1,4-dioxaspiro[4
Métodos De Preparación
The synthesis of 6-bromo-1,4-dioxaspiro[4.5]dec-6-ene typically involves the reaction of a cyclic ketone with a diol. One common method is the condensation of cyclohexanone with a diol, followed by bromination to introduce the bromine atom at the desired position . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
6-Bromo-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction can be employed to remove the bromine atom or to reduce other functional groups within the molecule. Common reducing agents include lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield a hydroxylated spiro compound .
Aplicaciones Científicas De Investigación
6-Bromo-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 6-bromo-1,4-dioxaspiro[4.5]dec-6-ene exerts its effects depends on its interaction with molecular targets. The bromine atom and the spiro structure play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target .
Comparación Con Compuestos Similares
6-Bromo-1,4-dioxaspiro[4.5]dec-6-ene can be compared with other spiro compounds such as:
1,4-Dioxaspiro[4.5]decane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-1,4-dioxaspiro[4.5]decane: Similar structure but differs in the position of the double bond, affecting its chemical properties and reactivity.
The uniqueness of 6-bromo-1,4-dioxaspiro[4
Propiedades
Número CAS |
70156-98-8 |
|---|---|
Fórmula molecular |
C8H11BrO2 |
Peso molecular |
219.08 g/mol |
Nombre IUPAC |
6-bromo-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C8H11BrO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h3H,1-2,4-6H2 |
Clave InChI |
QLTHAAHXQAPEKV-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C2(C1)OCCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)
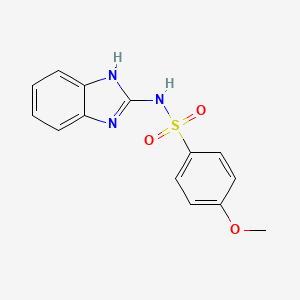
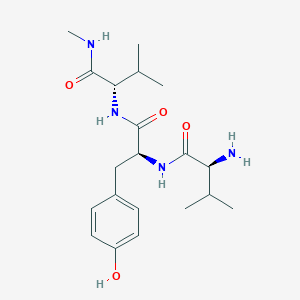
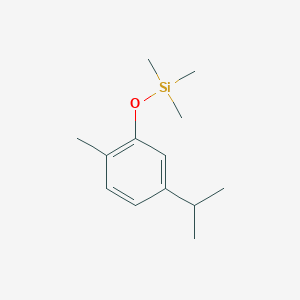
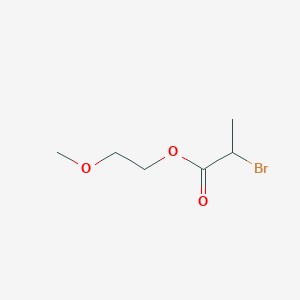
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)

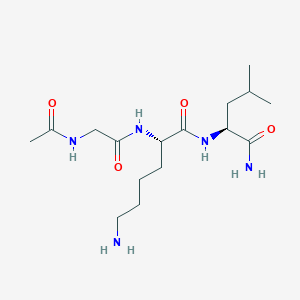




![[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B14479849.png)
